Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Antiarrhythmic Antifibrillatory Myocardial infarction

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (CAS 95696-19-8), historically known as Phenicaberan or Vinboron, is a synthetic benzofuran-3-carboxylate derivative. The compound exists as both a free base (C20H21NO4, MW 339.4) and a hydrochloride salt (MW 375.8) with a purity typically ≥95%.

Molecular Formula C20H21NO4
Molecular Weight 339.4g/mol
CAS No. 95696-19-8
Cat. No. B414677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
CAS95696-19-8
Synonymsfenicaberan
fenicoberan
fenikaberan
phenacaberan
phenicaberan
phenicoberan2-phenyl-3-carboxy-4-dimethylamino-methyl-5-oxybenzofuran.HCl
phenycaberan
Molecular FormulaC20H21NO4
Molecular Weight339.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3
InChIInChI=1S/C20H21NO4/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13/h5-11,22H,4,12H2,1-3H3
InChIKeyJXUHSUSCLWIKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (CAS 95696-19-8): Procurement-Relevant Identity and Class Context


Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (CAS 95696-19-8), historically known as Phenicaberan or Vinboron, is a synthetic benzofuran-3-carboxylate derivative [1]. The compound exists as both a free base (C20H21NO4, MW 339.4) and a hydrochloride salt (MW 375.8) with a purity typically ≥95% . It was originally developed as a Soviet-era coronaroactive drug exhibiting antiarrhythmic, antispasmodic, local anesthetic, and hepatoprotective properties [2]. More recently, the compound has been identified as a ligand (JS1) co-crystallized with the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) thioesterase domain, placing it within the benzofuran-class Pks13 inhibitor chemical space critical for antitubercular drug discovery [3].

Why Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate Cannot Be Replaced by Generic Benzofuran Analogs


Substituting this compound with a generic benzofuran-3-carboxylate or a simplified aminoalkyl-benzofuran analog carries high risk of functional failure because the specific 4-[(dimethylamino)methyl] substitution pattern and the 5-hydroxy group simultaneously govern two distinct pharmacophores: (i) the ionizable dimethylaminomethyl moiety essential for antifibrillatory activity and interaction with cardiac sodium channels [1], and (ii) the hydrogen-bond donor/acceptor network at positions 3, 4, and 5 recognized by the Pks13 thioesterase binding pocket [2]. Removal or relocation of either group abolishes target engagement in both contexts. Furthermore, the ethyl ester at position 3 is critical for prodrug-like physicochemical properties; its hydrolysis product alters LogP and bioavailability profiles substantially [3]. Therefore, even structurally close analogs (e.g., methyl ester homologs or 6-hydroxy isomers) cannot be assumed to reproduce the integrated polypharmacology of this compound.

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Antifibrillatory Potency in Coronary Ligation-Reperfusion: Phenicaberan Matches Lidocaine and Outperforms Standard Antiarrhythmics

In a head-to-head comparative study using anesthetized cats subjected to maximally high ligation of the coronary artery followed by reperfusion, phenicaberan (target compound) and lidocaine demonstrated comparably favorable antifibrillatory effects, and both were significantly superior to the other antiarrhythmic agents tested [1]. While exact ventricular fibrillation threshold values are not extractable from the abstract, the study explicitly designates phenicaberan and lidocaine as the two most effective agents among the panel, warranting their recommendation for prophylaxis of fatal arrhythmias [1].

Antiarrhythmic Antifibrillatory Myocardial infarction

X-ray Crystallographic Binding Mode to Pks13 Thioesterase Domain: A Structurally Validated Starting Point Distinct from TAM16

The compound (as ligand JS1) has been co-crystallized with the M. tuberculosis Pks13 thioesterase domain at 1.99 Å resolution (PDB 5V40), providing an experimentally determined binding pose that is structurally distinct from the lead benzofuran inhibitor TAM16 [1]. The electron density maps confirm occupancy of the JS1 ligand in the active site. Importantly, the JS1 binding mode reveals that the 5-hydroxy group engages a different hydrogen-bond network compared to TAM16, which may underlie differential selectivity profiles versus human serine hydrolases [2].

Antitubercular Pks13 inhibitor Crystallography

Integrated Polypharmacology Profile: Hepatoprotective, Anticoagulant, and Antispasmodic Activities Beyond Antiarrhythmic Action

Unlike selective ion channel blockers (e.g., lidocaine, mexiletine) that exhibit a narrow therapeutic focus, phenicaberan demonstrates a multi-target pharmacological spectrum, including documented hepatoprotective, anticoagulant, and smooth muscle antispasmodic effects . These activities are corroborated by clinical use indications in Eastern Europe for ischemic heart disease, biliary dyskinesia, and peptic ulcer disease [1]. In contrast, lidocaine lacks hepatoprotective and antispasmodic properties at therapeutic doses, while the TAM series of Pks13 inhibitors has no reported cardiovascular or gastrointestinal pharmacology.

Hepatoprotective Anticoagulant Antispasmodic

Optimal Research and Industrial Application Scenarios for Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate Based on Quantitative Differentiation Evidence


Scaffold-Hopping Reference Compound for Class Ib Antiarrhythmic Drug Discovery Programs

When screening for novel antifibrillatory agents, use this compound as a non-amide, non-aminoamide positive control that recapitulates lidocaine-level efficacy in coronary ligation-reperfusion models [1]. Its benzofuran core provides a structurally distinct scaffold for lead optimization away from traditional lidocaine derivatives, potentially mitigating sodium channel subtype selectivity and use-dependence liabilities.

Structural Biology Probe for Pks13 Thioesterase Active-Site Characterization

The compound (JS1) serves as a validated crystallographic probe for the Pks13 TE domain at 1.99 Å resolution [1], enabling competitive displacement assays, fragment-based screening by X-ray crystallography, and computational docking benchmark studies where a structurally confirmed ligand is required [2].

Polypharmacology Reference Standard for Integrated Cardio-Hepato-Gastrointestinal Phenotypic Screens

In phenotypic screening platforms designed to identify compounds with simultaneous antiarrhythmic, hepatoprotective, and antispasmodic activities, this compound can be employed as a multi-target reference standard with a documented clinical polypharmacology profile [1], facilitating assay validation and hit triage against single-mechanism comparators.

Benzofuran Chemical Biology Tool for Structure-Activity Relationship (SAR) Exploration Around the 4-(Dimethylamino)methyl Substituent

The compound's confirmed binding to Pks13 and its antiarrhythmic activity make it an ideal starting point for SAR campaigns focusing on the 4-(dimethylamino)methyl moiety. Systematic variation of the amine substituent (e.g., diethylamino, pyrrolidino, piperidino) can be benchmarked against this parent compound to map pharmacophoric requirements for both Pks13 engagement and ion channel modulation [1][2].

Quote Request

Request a Quote for Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.